(S)-Cyclopentyl 2-amino-2-phenylacetate HCl
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Overview
Description
(S)-Cyclopentyl 2-amino-2-phenylacetate HCl is a chiral compound with significant applications in various fields such as medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a cyclopentyl ring, an amino group, and a phenylacetate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopentyl 2-amino-2-phenylacetate HCl typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and phenylacetic acid.
Formation of Intermediate: Cyclopentanone is reacted with phenylacetic acid in the presence of a base to form an intermediate compound.
Amination: The intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative.
Resolution: The racemic mixture obtained is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Salt Formation: The final step involves converting the (S)-Cyclopentyl 2-amino-2-phenylacetate to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopentyl 2-amino-2-phenylacetate HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
(S)-Cyclopentyl 2-amino-2-phenylacetate HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Cyclopentyl 2-amino-2-phenylacetate HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-phenylacetate: Similar structure but lacks the cyclopentyl ring.
Phenylacetic acid derivatives: Share the phenylacetate moiety but differ in other structural features.
Uniqueness
(S)-Cyclopentyl 2-amino-2-phenylacetate HCl is unique due to its chiral nature and the presence of the cyclopentyl ring, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
cyclopentyl (2S)-2-amino-2-phenylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c14-12(10-6-2-1-3-7-10)13(15)16-11-8-4-5-9-11;/h1-3,6-7,11-12H,4-5,8-9,14H2;1H/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOIPEUFKADSKU-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)C(C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC(=O)[C@H](C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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